1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-(2-Oxopropyl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the class of imidazolones. This compound features a benzimidazole core with a 2-oxopropyl substituent at the nitrogen atom. Imidazolones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one typically involves the condensation of ureas and acyloins. One common method is the reaction of a benzimidazole derivative with an appropriate acyloin under acidic or basic conditions. Industrial production methods often employ catalytic processes to enhance yield and selectivity .
Chemical Reactions Analysis
1-(2-Oxopropyl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the oxo group to a hydroxyl group.
Scientific Research Applications
1-(2-Oxopropyl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2-oxopropyl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
1-(2-Oxopropyl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other imidazolone derivatives, such as:
Imidazolone: A simpler structure with similar biological activities.
Imidazo[1,2-a]pyrimidine: Known for its applications in medicinal chemistry and drug development.
Triarylimidazoles: These compounds exhibit significant biological activities, including enzyme inhibition and receptor modulation
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
3-(2-oxopropyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H10N2O2/c1-7(13)6-12-9-5-3-2-4-8(9)11-10(12)14/h2-5H,6H2,1H3,(H,11,14) |
InChI Key |
TVUXXYVWCAXATJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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